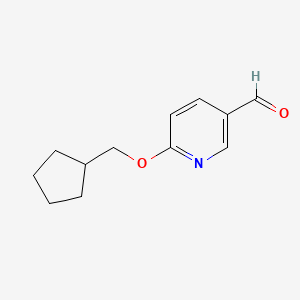

6-(Cyclopentylmethoxy)nicotinaldehyde

説明

6-(Cyclopentylmethoxy)nicotinaldehyde is a nicotinaldehyde derivative featuring a cyclopentylmethoxy substituent at the 6-position of the pyridine ring. Nicotinaldehyde derivatives are broadly recognized for their roles as competitive inhibitors of nicotinamidases, precursors in NAD biosynthesis, and intermediates in radiopharmaceutical synthesis . The cyclopentylmethoxy group may enhance lipophilicity, metabolic stability, or binding affinity compared to smaller substituents like methoxy or bromo groups.

特性

分子式 |

C12H15NO2 |

|---|---|

分子量 |

205.25 g/mol |

IUPAC名 |

6-(cyclopentylmethoxy)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H15NO2/c14-8-11-5-6-12(13-7-11)15-9-10-3-1-2-4-10/h5-8,10H,1-4,9H2 |

InChIキー |

BLZQFLREDJVVCQ-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)COC2=NC=C(C=C2)C=O |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Properties of Nicotinaldehyde Derivatives

Inhibitory Potency and Mechanism

- Nicotinaldehyde : Exhibits strong competitive inhibition of nicotinamidases (Ki = 0.015 µM with PZA, 0.18 µM with NAM). The mechanism involves reversible thiohemiacetal adduct formation with catalytic cysteine residues, stabilized by metal coordination .

- 5-Bromonicotinaldehyde : Higher Ki (0.72 µM with NAM) due to steric hindrance and electronic effects from the bromo group, reducing binding efficiency .

- 6-(Cyclopentylmethoxy)nicotinaldehyde (Inferred) : The bulky cyclopentylmethoxy group may enhance lipophilicity and enzyme binding but could also introduce steric clashes, depending on the target active site.

Structural and Electronic Effects

- FPyII : The 5-fluoro and 6-(TMS-ethynyl) substituents reduce Lewis basicity of the pyridine nitrogen, minimizing inhibitory side reactions and enhancing autocatalytic efficiency in the Soai reaction .

- 6-Methoxy vs. 6-(DifluoroMethoxy) : Methoxy groups improve solubility, while difluoro substitution may enhance metabolic stability and electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。